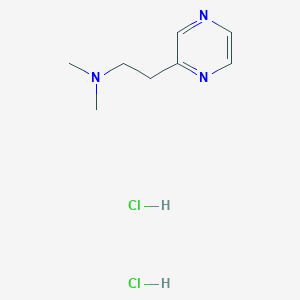

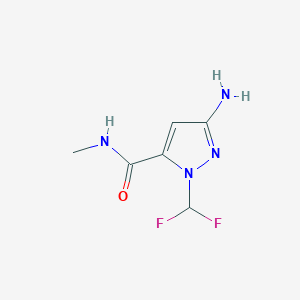

![molecular formula C16H15N3O2S B2574264 2-[(1H-indol-3-il)formamido]-N-[(tiofen-2-il)metil]acetamida CAS No. 1226453-57-1](/img/structure/B2574264.png)

2-[(1H-indol-3-il)formamido]-N-[(tiofen-2-il)metil]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1H-indole-3-carboxamide, also known as THIIC, is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields. THIIC is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

- Efectos Antiinflamatorios: La investigación ha demostrado que este compuesto, particularmente su derivado 3b, exhibe efectos prometedores en ratas con artritis inducida por adyuvante. A una dosis intraperitoneal de 30 mg/kg, reduce el volumen de la pata, la inflamación y la formación de panus en ratas artríticas .

- Diseño de Fluoróforos: Los fluoróforos sintonizables basados en 2-(1H-indol-3-il)acetonitrilo exhiben un alto rendimiento cuántico de fluorescencia (Φf < 0.6) y una buena estabilidad térmica (Td10 < 300 °C). Estas propiedades los convierten en excelentes candidatos para aplicaciones de diodos orgánicos emisores de luz (OLED) .

Química Medicinal y Desarrollo de Fármacos

Materiales Fluorescentes y Optoelectrónica

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The indole nucleus in this compound is known to bind with high affinity to multiple receptors, which can lead to various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors.

Cellular Effects

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives are known to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, this compound can influence the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular function and health.

Molecular Mechanism

The molecular mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The indole nucleus allows for strong binding interactions with enzyme active sites, leading to changes in enzyme activity and subsequent biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The indole nucleus can undergo various metabolic transformations, including hydroxylation and conjugation reactions, which can affect the compound’s activity and bioavailability . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, where it exerts its biological effects . The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-7,9,17H,8,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJHZYIXFPTOHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

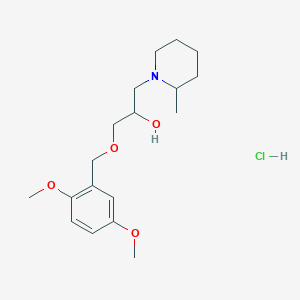

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2574189.png)

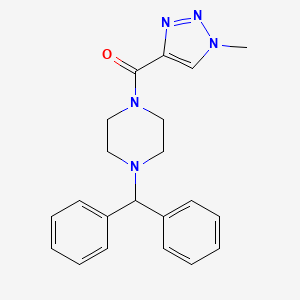

![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

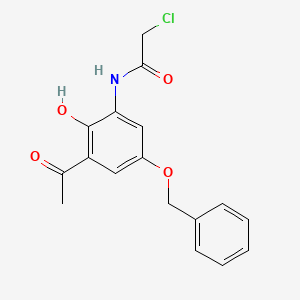

![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)